molecular formula C13H16O4S B7998181 O2-Ethyl O1-[2-(3-methylthiophenyl)ethyl] oxalate

O2-Ethyl O1-[2-(3-methylthiophenyl)ethyl] oxalate

Cat. No.: B7998181
M. Wt: 268.33 g/mol
InChI Key: GXUDIYJMENIPSQ-UHFFFAOYSA-N
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Description

O2-Ethyl O1-[2-(3-methylthiophenyl)ethyl] oxalate is a chemical compound with the molecular formula C13H16O4S. It is characterized by the presence of an oxalate group, which is a diester of oxalic acid, and a thiophene ring substituted with a methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O2-Ethyl O1-[2-(3-methylthiophenyl)ethyl] oxalate typically involves the esterification of oxalic acid with the corresponding alcohol. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

O2-Ethyl O1-[2-(3-methylthiophenyl)ethyl] oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O2-Ethyl O1-[2-(3-methylthiophenyl)ethyl] oxalate has several applications in scientific research:

Mechanism of Action

The mechanism of action of O2-Ethyl O1-[2-(3-methylthiophenyl)ethyl] oxalate involves its interaction with specific molecular targets. The oxalate group can chelate metal ions, affecting enzymatic activities and cellular processes. The thiophene ring can interact with biological membranes and proteins, potentially altering their function. These interactions can lead to various biological effects, including modulation of signaling pathways and inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O2-Ethyl O1-[2-(3-methylthiophenyl)ethyl] oxalate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

1-O-ethyl 2-O-[2-(3-methylsulfanylphenyl)ethyl] oxalate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4S/c1-3-16-12(14)13(15)17-8-7-10-5-4-6-11(9-10)18-2/h4-6,9H,3,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUDIYJMENIPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCCC1=CC(=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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